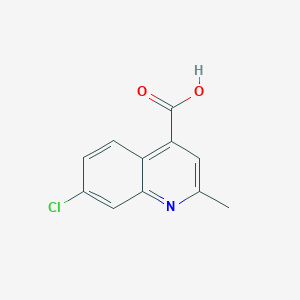

7-Chloro-2-methylquinoline-4-carboxylic acid

Description

7-Chloro-2-methylquinoline-4-carboxylic acid (CAS: 59666-15-8) is a quinoline derivative featuring a chlorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol. The carboxylic acid group enhances its polarity, influencing solubility in polar solvents, while the chlorine and methyl substituents modulate electronic and steric properties, impacting reactivity and biological interactions .

Propriétés

IUPAC Name |

7-chloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONUCDWZWZHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360703 | |

| Record name | 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59666-15-8 | |

| Record name | 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-amino-4-chlorobenzaldehyde with diacetone alcohol, followed by oxidation and subsequent carboxylation . Another method includes the condensation of 2-methylquinoline-4-carboxylic acid with aromatic aldehydes in the presence of acetic anhydride or piperidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals or ionic liquids, can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine-substituted position or the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H8ClNO2

- Molecular Weight : 223.64 g/mol

- Structural Features : The compound contains a quinoline ring system with a chlorine atom at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position. This specific substitution pattern enhances its lipophilicity and biological interactions.

Chemistry

7-Chloro-2-methylquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form quinoline N-oxides.

- Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the chlorine-substituted position or within the quinoline ring.

Biological Applications

The compound has garnered attention for its potential antimicrobial and anticancer properties. Studies have shown that it interacts with biological targets such as enzymes and proteins:

- Enzyme Interactions : It influences cytochrome P450 enzymes, which are essential for drug metabolism.

- Cell Signaling Pathways : Modulates pathways like MAPK/ERK, impacting cell proliferation and differentiation.

These interactions suggest potential therapeutic applications in developing new drugs targeting various diseases.

Medical Research

In medical research, this compound is investigated for its role in:

- Therapeutic Agents Development : Its unique structure makes it suitable for designing novel compounds with enhanced efficacy against diseases.

- Drug Formulation : It may be utilized in formulating drugs that require specific biochemical interactions.

Industrial Applications

The compound is also utilized in various industrial applications:

- Dyes Production : Its chemical properties allow it to be used in synthesizing dyes.

- Agrochemicals : It is explored for use in developing agrochemical products due to its biological activity.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research : Research involving cancer cell lines showed that this compound could induce apoptosis through modulation of specific signaling pathways, suggesting its application in cancer therapy.

- Enzyme Inhibition Studies : Investigations into its interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, impacting drug metabolism significantly.

Mécanisme D'action

The mechanism of action of 7-Chloro-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Substituent Effects :

- Aryl vs. Alkyl Groups : Substituting the 2-methyl group with aryl groups (e.g., 4-ethylphenyl in CAS 588711-30-2) increases molecular weight and lipophilicity, affecting solubility and bioavailability .

- Carboxylic Acid vs. Ester: Derivatives like ethyl 7-bromo-2-methylquinoline-4-carboxylate (CAS 199179-21-0) exhibit lower polarity, making them more suitable for lipid-based drug formulations .

Physicochemical Properties

- Solubility: The carboxylic acid group in this compound confers moderate solubility in polar solvents like methanol and DMSO. In contrast, 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid shows enhanced solubility in chloroform due to its aryl substitution .

- Thermal Stability: Quinoline derivatives with electron-withdrawing groups (e.g., chlorine) exhibit higher thermal stability. For instance, 4-chloro-6,7-dimethoxyquinoline (CAS N/A) demonstrates stability up to 403–404 K, attributed to intramolecular C–H⋯Cl interactions .

Activité Biologique

7-Chloro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C10H8ClN

- Molecular Weight : 224.63 g/mol

- Functional Groups :

- Chlorine atom at the 7-position

- Methyl group at the 2-position

- Carboxylic acid at the 4-position

This unique substitution pattern enhances its lipophilicity and influences its interactions with various biological targets.

Target Interactions

This compound exhibits a broad range of biological activities through its interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound can either inhibit or modulate these enzymes, affecting the metabolism of numerous drugs and endogenous compounds .

Biochemical Pathways

The compound influences several key biochemical pathways:

- MAPK/ERK Signaling Pathway : Critical for cell proliferation and differentiation.

- Oxidative Stress Response : Alters the expression of genes involved in cellular metabolism and stress responses.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Its quinoline core structure is common in many antibiotics, making it a candidate for further development in this area. Preliminary studies have demonstrated effectiveness against various bacterial strains .

Antioxidant Activity

The compound also exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative damage within cells. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a pivotal role in tumor progression .

Case Studies

- Antibacterial Activity Evaluation :

- Cytotoxicity Against Cancer Cell Lines :

Comparison with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Quinoline-4-carboxylic acid | Lacks chlorine and methyl substitutions | Limited antimicrobial activity |

| 2-Methylquinoline-4-carboxylic acid | No chlorine atom | Moderate antibacterial properties |

| 7-Chloroquinoline-4-carboxylic acid | No methyl group | Similar but less potent than 7-Chloro-2-methyl derivative |

The unique combination of chlorine and methyl groups in this compound contributes to its enhanced biological activity compared to other quinoline derivatives.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Challenges |

|---|---|---|---|

| Pfitzinger Reaction | 60-75 | NaOH/EtOH, reflux, 12h | Byproduct formation (e.g., oxindoles) |

| Acylation-Cyclization | 70-85 | Et₃N, DMF, 80°C, 6h | Purification of intermediates |

How can researchers resolve contradictions in NMR data caused by impurities or tautomerism?

Advanced Research Question

Contradictions in NMR data (e.g., unexpected peaks or splitting patterns) often arise from tautomerism or residual solvents. Methodological solutions include:

- 2D NMR Analysis : Use HSQC and HMBC to assign proton-carbon correlations and confirm the quinoline scaffold .

- Spiking Experiments : Add deuterated solvents or reference compounds to identify impurity signals .

- Computational Validation : Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

What spectroscopic and crystallographic techniques are recommended for structural elucidation?

Basic Research Question

Q. Table 2: Typical Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 2.6 (s, CH₃), δ 8.2 (d, quinoline-H) | |

| IR | 1700-1720 cm⁻¹ (C=O stretch) | |

| X-ray | Dihedral angle: 5.2° between quinoline planes |

What strategies enhance regioselective functionalization of the quinoline core?

Advanced Research Question

Regioselective modification at the 2-methyl or 4-carboxylic acid positions requires:

- Directing Groups : Use halogen or nitro substituents to guide cross-coupling (e.g., Suzuki-Miyaura at C-6) .

- Catalytic Systems : Pd/Cu catalysts for C-H activation at electron-deficient positions .

- Computational Screening : Predict reactive sites using Fukui indices or electrostatic potential maps .

How does this compound serve as a scaffold in medicinal chemistry?

Basic Research Question

The compound’s bioactivity stems from its ability to chelate metal ions and interact with enzyme active sites. Applications include:

- Antimicrobial Agents : Modifications at C-7 (chloro) enhance activity against Gram-negative bacteria .

- Kinase Inhibitors : The carboxylic acid group binds ATP pockets in kinases (e.g., EGFR inhibitors) .

What computational methods predict the compound’s reactivity in biological systems?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME or pkCSM to evaluate pharmacokinetics (e.g., logP = 2.1, high GI absorption) .

How should researchers handle stability issues during storage?

Basic Research Question

The compound is sensitive to moisture and light. Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.